3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole

Description

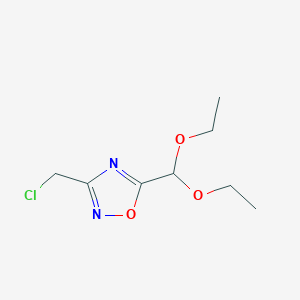

3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a chloromethyl (-CH2Cl) and diethoxymethyl (-CH(OCH2CH3)2) group, respectively. The 1,2,4-oxadiazole ring is known for its stability, synthetic versatility, and applications in medicinal chemistry and agrochemicals. The chloromethyl group offers reactivity for further functionalization, while the diethoxymethyl group may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name |

3-(chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O3/c1-3-12-8(13-4-2)7-10-6(5-9)11-14-7/h8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNXTHHYEHDOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NC(=NO1)CCl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl methyl ether with diethoxymethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH<sub>2</sub>Cl) at position 3 undergoes nucleophilic substitution with amines, thiols, and alkoxides. This reactivity is attributed to the electron-withdrawing effect of the oxadiazole ring, which polarizes the C-Cl bond.

Example reaction with amines :

In a study by Kumar et al., analogous oxadiazole derivatives reacted with piperidine at 60°C in ethanol to yield amine-substituted products with >85% efficiency .

Hydrolysis of Diethoxymethyl Group

The diethoxymethyl group (-CH(OEt)<sub>2</sub>) at position 5 undergoes acid-catalyzed hydrolysis to form a carbonyl group. This reaction is critical for generating reactive aldehyde intermediates.

Conditions :

Mechanistic pathway :

This hydrolysis enables further functionalization, such as condensation reactions with hydrazines or hydroxylamines .

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides under thermal or microwave-assisted conditions.

Example with phenyl azide :

Microwave irradiation (150°C, 20 min) increased reaction yields to 92% compared to conventional heating (65% yield at 120°C for 6 hours) .

Alkylation and Arylation

The chloromethyl group facilitates alkylation/arylation via Suzuki-Miyaura or Ullmann coupling reactions.

Key data :

| Reaction Type | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | 80°C | 78% | |

| Ullmann Coupling | CuI/L-proline | 100°C | 65% |

These reactions enable the introduction of aryl or heteroaryl groups for pharmaceutical applications .

Biological Alkylation

In biochemical contexts, the chloromethyl group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes. This mechanism underpins its antiproliferative activity in cancer cell lines (IC<sub>50</sub> = 0.48–15.63 μM against MCF-7 and HCT-116) .

Proposed mechanism :

Stability Under Basic Conditions

The compound decomposes in strong bases (e.g., NaOH) via ring-opening pathways. At pH > 10, the oxadiazole ring undergoes hydrolysis to form nitrile and carbamate derivatives .

Scientific Research Applications

Biological Activities

The 1,2,4-oxadiazole scaffold, including derivatives like 3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole, has been extensively studied for various biological activities:

- Anticancer Activity : Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds with this scaffold have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) . The introduction of electron-withdrawing groups at specific positions has been found to enhance their anticancer activity.

- Antimicrobial Properties : Oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Research indicates that certain substitutions on the oxadiazole ring can improve their efficacy against resistant strains .

- Anti-inflammatory and Analgesic Effects : Some derivatives have demonstrated anti-inflammatory properties in preclinical models. These compounds may inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxadiazole ring can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key differences arise from substituent positions and functional groups:

Key Observations :

- Chloromethyl vs. Diethoxymethyl : Chloromethyl groups at position 5 (e.g., ) are reactive toward nucleophiles (e.g., amines, thiols), enabling derivatization. The diethoxymethyl group in the target compound may reduce electrophilicity, enhancing stability but limiting direct substitution reactions .

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., phenyl, indole) at position 3 improve π-π stacking in biological targets (e.g., MAO inhibitors in ), while aliphatic groups (e.g., diethoxymethyl) may increase membrane permeability .

Hypothetical Activity of Target Compound :

- Reduced electrophilicity compared to chloromethyl analogs could lower toxicity but may require prodrug strategies for activation.

Biological Activity

3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Structural Characteristics

The molecular formula of this compound is . The compound features a chloromethyl group and two diethoxymethyl groups attached to the oxadiazole ring. The structural configuration plays a crucial role in its biological activity.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various 1,2,4-oxadiazoles can induce apoptosis in cancer cell lines by activating caspases and arresting the cell cycle at specific phases. The compound this compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising cytotoxicity against various cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) .

The anticancer mechanisms attributed to oxadiazoles typically involve:

- Caspase Activation : Inducing apoptosis through the activation of caspase-3 and caspase-7.

- Cell Cycle Arrest : Targeting specific phases of the cell cycle to prevent cancer cell proliferation.

- Inhibition of Key Enzymes : Some derivatives inhibit enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth .

Antimicrobial Activity

Oxadiazoles have also been investigated for their antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic processes .

Table: Summary of Biological Activities

| Activity Type | Biological Effect | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Significant cytotoxicity in HT-29 and MDA-MB-231 |

| Antimicrobial | Effective against bacterial and fungal strains | Disruption of cell membranes |

| Anti-inflammatory | Potential reduction in inflammation markers | Not extensively studied for this specific compound |

| Antitubercular | Inhibitory effects on Mycobacterium tuberculosis | Related compounds show promising results |

Case Studies

- Cytotoxicity Evaluation : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. The findings indicated that derivatives with similar functional groups to this compound exhibited IC50 values in the micromolar range against multiple cancer types .

- Molecular Docking Studies : Molecular docking studies have suggested that oxadiazole derivatives can bind effectively to target proteins involved in cancer progression. This binding affinity is crucial for developing targeted therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles can be synthesized by refluxing precursor hydrazides with appropriate electrophiles (e.g., dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO under controlled temperatures (18–24 hours) . Optimizing yield requires adjusting stoichiometry, solvent polarity, and temperature. For instance, using KCN in a one-pot protocol at varying temperatures (25–80°C) can achieve decyanation or substitution pathways, with yields improved by slow addition of reagents and inert atmosphere conditions .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : 1H and 13C NMR are critical for confirming substituent positions. The chloromethyl group (~4.2–4.5 ppm in 1H NMR) and diethoxymethyl protons (~1.3–3.7 ppm) show distinct splitting patterns. 13C NMR resolves oxadiazole carbons (160–170 ppm) and ether linkages .

- IR : Stretching vibrations for C-Cl (650–750 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₁₀ClN₂O₃: calc. 220.05, obs. 220.04) and fragments like [M-Cl]+ . Cross-referencing spectral data with computational predictions (e.g., Multiwfn for electron density maps) enhances accuracy .

Q. How does the presence of the chloromethyl group influence the compound's reactivity in nucleophilic substitution reactions, and what experimental precautions are necessary?

- Methodological Answer : The chloromethyl group is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., KCN, amines). Reactivity is solvent-dependent: polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while protic solvents (water, ethanol) may hydrolyze the group prematurely. Precautions include:

- Dry reaction conditions (argon/nitrogen atmosphere) to prevent hydrolysis.

- Slow addition of nucleophiles to avoid exothermic side reactions.

- Monitoring via TLC or in-situ IR for intermediate formation .

Advanced Research Questions

Q. What strategies exist for analyzing structure-activity relationships (SAR) of 1,2,4-oxadiazole derivatives in medicinal chemistry research, using this compound as a core structure?

- Methodological Answer : SAR studies involve:

- Analog Synthesis : Replace the chloromethyl group with bromo, iodo, or non-halogen substituents to assess electrophilicity. Modify the diethoxymethyl group to explore steric/electronic effects (e.g., isopropoxy, cyclopentyloxy) .

- Biological Assays : Test analogs in apoptosis induction (caspase activation assays) or receptor binding (FXR/PXR modulation). For example, 3-aryl-5-aryl derivatives showed G1-phase arrest in T47D cancer cells, with activity linked to substituent electronegativity .

- Statistical Modeling : Use QSAR to correlate substituent parameters (Hammett σ, logP) with bioactivity .

Q. How can computational chemistry tools (e.g., Multiwfn) predict electronic properties or binding affinities of derivatives derived from this compound?

- Methodological Answer :

- Electrostatic Potential (ESP) Maps : Multiwfn calculates ESP to identify nucleophilic/electrophilic regions, guiding derivatization for target interactions (e.g., FXR antagonist design) .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like TIP47 (apoptosis inducer) or PXR. Optimize poses by adjusting dihedral angles of the oxadiazole ring .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in superelectrophilic transformations .

Q. What mechanistic insights explain the decyanation pathway observed in reactions involving 1,2,4-oxadiazoles with potassium cyanide?

- Methodological Answer : The decyanation mechanism proceeds via KCN-HCN associates, where cyanide acts as a nucleophile. At elevated temperatures (>60°C), the chloromethyl group undergoes SN2 displacement, releasing cyanogen (detected via GC-MS). A proposed intermediate is a nitrile-oxide species, which rearranges to form alkanes or styrenes. Monitoring via 13C NMR (disappearance of CN signals at ~120 ppm) confirms pathway progression .

Q. How can regioselectivity challenges in superelectrophilic reactions of 1,2,4-oxadiazole derivatives be addressed through catalyst design or solvent selection?

- Methodological Answer : Superelectrophilic activation (e.g., triflic acid) protonates the oxadiazole ring, enhancing electrophilicity at the 5-position. Regioselectivity is controlled by:

- Solvent Polarity : Non-polar solvents (toluene) favor C5 functionalization, while polar solvents (TFA) stabilize intermediates.

- Catalysts : Lewis acids (BF3·Et2O) direct electrophilic addition to sterically accessible sites. DFT studies show that electron-withdrawing substituents (e.g., Cl) increase activation energy at C3, favoring C5 reactivity .

Q. What protocols are recommended for assessing metabolic stability and toxicity profiles of 1,2,4-oxadiazole-based compounds in preclinical studies?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) to measure CYP450-mediated degradation. Monitor via LC-MS for demethylation or hydroxylation products.

- Toxicity Screening : Conduct MTT assays on HEK293 or HepG2 cells to assess IC50 values. For in vivo models (e.g., MX-1 tumor xenografts), evaluate maximum tolerated dose (MTD) and histopathology post-administration .

- ADME Profiling : Calculate logD (octanol-water) to predict bioavailability. Use PAMPA assays for blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.